molecular formula C23H23ClN2O3S B3676002 N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide CAS No. 6442-84-8

N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3676002
CAS No.: 6442-84-8
M. Wt: 443.0 g/mol
InChI Key: QRUBZYKFFCIOKC-UHFFFAOYSA-N
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Description

N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 3466B, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

CGP 3466B has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to have neuroprotective properties, preventing neuronal death and reducing inflammation in the brain. Additionally, CGP 3466B has been studied for its potential use in the treatment of stroke, traumatic brain injury, and spinal cord injury.

Mechanism of Action

The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to act through several different pathways. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. Additionally, CGP 3466B has been shown to activate the transcription factor Nrf2, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, as well as to increase the activity of antioxidant enzymes. Additionally, CGP 3466B has been shown to improve mitochondrial function and to increase the production of ATP, the primary energy source for cells.

Advantages and Limitations for Lab Experiments

CGP 3466B has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP, making it a valuable tool for studying the role of this enzyme in cellular processes. Additionally, CGP 3466B has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
However, there are also limitations to the use of CGP 3466B in lab experiments. It has a relatively short half-life, requiring frequent dosing in animal studies. Additionally, its mechanism of action is not fully understood, making it difficult to interpret some of the results obtained in studies using CGP 3466B.

Future Directions

There are several potential future directions for research on CGP 3466B. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of CGP 3466B and to identify other potential therapeutic applications. Finally, there is interest in developing new analogs of CGP 3466B with improved pharmacokinetic properties and greater selectivity for specific targets.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-17-8-9-18(2)22(14-17)26(30(28,29)21-6-4-3-5-7-21)16-23(27)25-15-19-10-12-20(24)13-11-19/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUBZYKFFCIOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361790
Record name ST51018084
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6442-84-8
Record name ST51018084
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

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